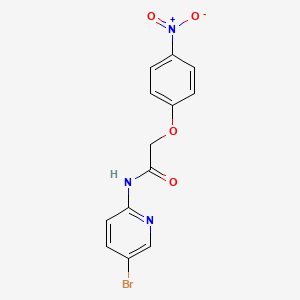
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Formation of Phenoxyacetic Acid: 4-nitrophenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-nitrophenoxy)acetic acid.
Amidation Reaction: Finally, 5-bromopyridine is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide.
Hydrolysis: 5-bromopyridine-2-carboxylic acid and 4-nitrophenol.
科学研究应用
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine and nitrophenoxy groups may play a role in binding to the target site, while the acetamide linkage provides structural stability.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide: Similar structure with an amino group instead of a nitro group.
N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both bromopyridine and nitrophenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups may result in unique biological activity or material properties compared to similar compounds.
属性
分子式 |
C13H10BrN3O4 |
|---|---|
分子量 |
352.14 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-1-6-12(15-7-9)16-13(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2,(H,15,16,18) |
InChI 键 |
GPGRUHSULQWKMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


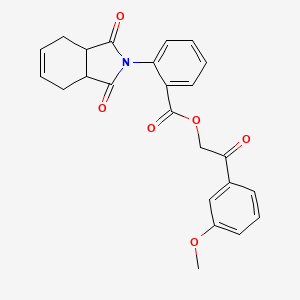
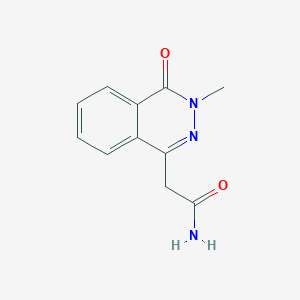
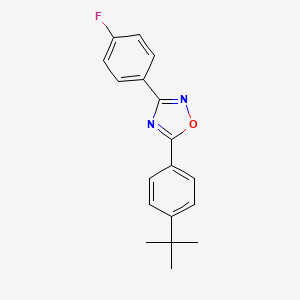
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
![Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
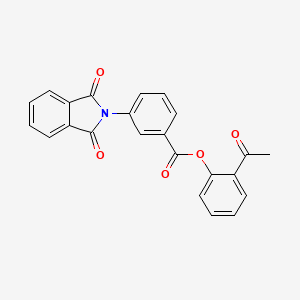
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
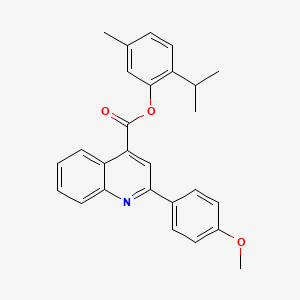
![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)
